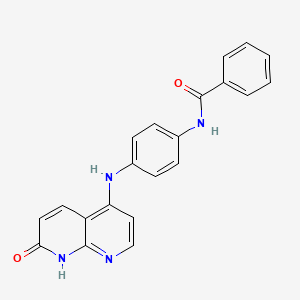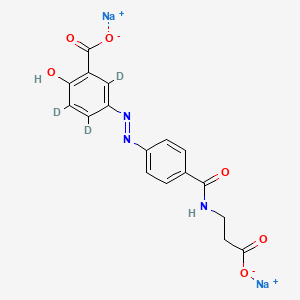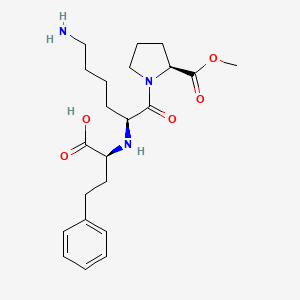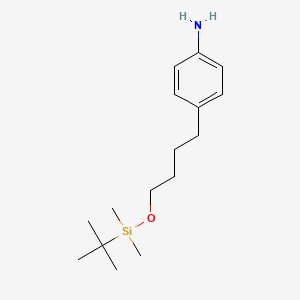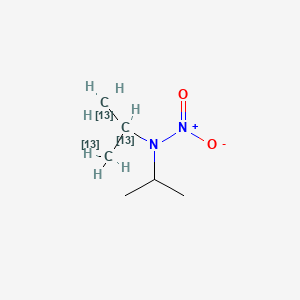
Dipna-13C3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipna-13C3 is a labeled compound of N-(1-Methylethyl)-N-nitro-2-propanamine, which is used in the validation of improved methods for predicting the activation energy of thermal decomposition of energetic compounds. This compound is particularly significant in the field of energetic materials due to its unique properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipna-13C3 involves the incorporation of carbon-13 isotopes into the molecular structure of N-(1-Methylethyl)-N-nitro-2-propanamine. The specific synthetic routes and reaction conditions for this process are not widely documented in public literature. the general approach involves the use of isotopically labeled precursors and standard organic synthesis techniques.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Dipna-13C3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce nitro compounds, while reduction reactions may yield amines .
Scientific Research Applications
Dipna-13C3 has a wide range of scientific research applications, including:
Chemistry: Used in the study of reaction mechanisms and the validation of predictive models for thermal decomposition.
Biology: Employed in stable isotope labeling experiments to trace metabolic pathways and study biochemical processes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of energetic materials and the validation of safety protocols for handling and storage
Mechanism of Action
The mechanism of action of Dipna-13C3 involves its interaction with specific molecular targets and pathways. In the context of energetic materials, it is used to study the activation energy and thermal decomposition processes. The labeled carbon-13 atoms allow for precise tracking of the compound’s behavior under various conditions, providing valuable insights into its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
N-(1-Methylethyl)-N-nitro-2-propanamine: The unlabeled version of Dipna-13C3.
Retinol-13C3: Another compound labeled with carbon-13, used in different research applications.
Uniqueness
This compound is unique due to its specific labeling with carbon-13, which makes it particularly useful for isotopic labeling studies. This allows researchers to gain detailed insights into the compound’s behavior and interactions, which would not be possible with unlabeled compounds .
Properties
Molecular Formula |
C6H14N2O2 |
|---|---|
Molecular Weight |
149.17 g/mol |
IUPAC Name |
N-(1,2,3-13C3)propan-2-yl-N-propan-2-ylnitramide |
InChI |
InChI=1S/C6H14N2O2/c1-5(2)7(6(3)4)8(9)10/h5-6H,1-4H3/i1+1,2+1,5+1 |
InChI Key |
NNTWPXAZILBWAG-NLQHJZJRSA-N |
Isomeric SMILES |
CC(C)N([13CH]([13CH3])[13CH3])[N+](=O)[O-] |
Canonical SMILES |
CC(C)N(C(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


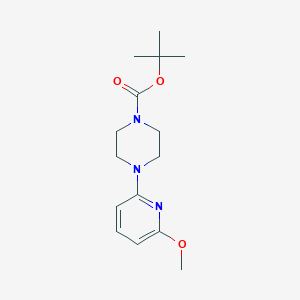
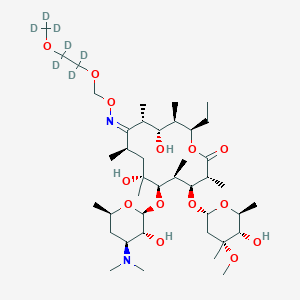
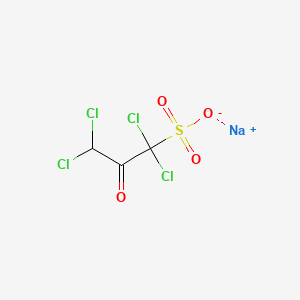

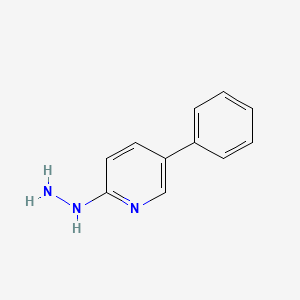

![[2-[(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B13846931.png)
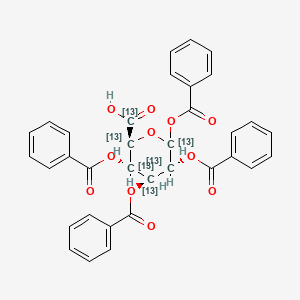
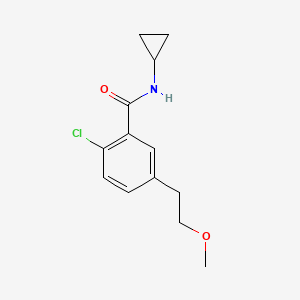
![4-(Benzyloxy)-2,6-dichloro-8-(piperidin-1-yl)pyrimido[5,4-d]pyrimidine](/img/structure/B13846943.png)
